molecular formula C16H19FN2O3 B2947399 N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide CAS No. 1385404-51-2

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide

Cat. No.: B2947399
CAS No.: 1385404-51-2
M. Wt: 306.337
InChI Key: WNGDAOAFNQDXBM-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyano group, an oxan ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxan ring, followed by the introduction of the cyano group and the fluorophenoxy group. The final step involves the formation of the butanamide linkage. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are often employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The cyano group, oxan ring, and fluorophenoxy group contribute to its binding affinity and specificity. These interactions can modulate biological processes, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other butanamides with different substituents, such as:

  • N-(4-Cyanooxan-4-YL)-4-(3-chlorophenoxy)butanamide
  • N-(4-Cyanooxan-4-YL)-4-(3-bromophenoxy)butanamide
  • N-(4-Cyanooxan-4-YL)-4-(3-methylphenoxy)butanamide

Uniqueness

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(3-fluorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c17-13-3-1-4-14(11-13)22-8-2-5-15(20)19-16(12-18)6-9-21-10-7-16/h1,3-4,11H,2,5-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGDAOAFNQDXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCCOC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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